Sodium methyl-ethyl caproate

Description

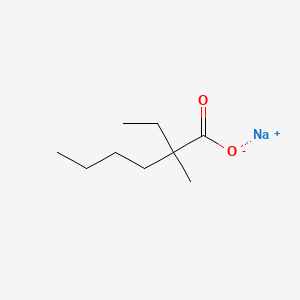

Based on analogous compounds (e.g., sodium caproate and ethyl/methyl esters), it can be inferred to possess a carboxylate group (C₆H₁₁O₂⁻) bound to sodium (Na⁺), with methyl and ethyl substituents influencing its properties.

Properties

IUPAC Name |

sodium;2-ethyl-2-methylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2.Na/c1-4-6-7-9(3,5-2)8(10)11;/h4-7H2,1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXSRTFKUDCLLJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1185-29-1 (Parent) | |

| Record name | Hexanoic acid, 2-ethyl-2-methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90955555 | |

| Record name | Sodium 2-ethyl-2-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33977-30-9 | |

| Record name | Hexanoic acid, 2-ethyl-2-methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-ethyl-2-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methyl-ethyl caproate can be synthesized through esterification, where caproic acid reacts with methanol and ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:

Caproic Acid+Methanol+Ethanol→Sodium Methyl-Ethyl Caproate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors allows for efficient production and high yield of the ester. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Transesterification Reactions

Sodium alkoxides (e.g., NaOCH₃) catalyze ester interchange. For example, methyl laurate forms via sodium-mediated reactions between carboxylic acid salts and alkyl halides :

-

Example :

For methyl-ethyl caproate, analogous reactions may use sodium methoxide/ethoxide with caproyl chloride or mixed esters.

Key Findings :

-

Sodium salts enhance nucleophilicity of carboxylate groups .

-

Reaction efficiency depends on solvent polarity and temperature .

Hydrolysis and Saponification

Esters undergo hydrolysis under acidic/basic conditions. Sodium hydroxide accelerates saponification of ethyl caproate :

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Kinetic studies show alkaline hydrolysis rates are 10–100× faster than acid-catalyzed pathways .

Claisen Condensation

Sodium ethoxide/methoxide promotes enolate formation in esters. For ethyl caproate, this yields β-keto esters :

-

Mechanism :

Table 2 : Claisen Condensation Outcomes for Ethyl Caproate Analogs

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Ethyl hexanoate | Ethyl 3-oxooctanoate | 85–90 | NaOEt, 25°C | |

| Methyl hexanoate | Methyl 3-oxooctanoate | 80–85 | NaOMe, 30°C |

Lipid Interactions and Membrane Effects

Ethyl caproate (EC) integrates into lipid bilayers, reducing vesicle size by altering membrane curvature . Sodium derivatives may exhibit similar behavior:

Scientific Research Applications

Sodium methyl-ethyl caproate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.

Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

Industry: Utilized in the production of perfumes, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Sodium methyl-ethyl caproate can be compared with other similar esters, such as:

Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes.

Ethyl acetate: A commonly used solvent with a sweet smell.

Methyl hexanoate: Similar in structure, with applications in flavoring and fragrances.

Uniqueness: this compound is unique due to its specific combination of caproic acid with methanol and ethanol, resulting in a distinct odor and specific chemical properties that make it valuable in various applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Sodium Caproate vs. Ethyl/Methyl Esters

- Chemical Interactions: Sodium caproate significantly alters the volumetric and compressibility properties of amino acids in aqueous solutions, suggesting strong ion-dipole interactions . In contrast, ethyl and methyl caproate esters primarily interact via hydrophobic forces, as seen in their ability to reduce lipid vesicle size .

- Applications : Sodium caproate is used in biophysical studies, whereas ethyl caproate is a key flavor compound in beverages and foods . Methyl caproate serves as a biomarker for fruit ripening .

Research Findings and Implications

Ethyl Caproate in Lipid Vesicles : Ethyl caproate reduces vesicle size by disrupting lipid packing, making it relevant for drug delivery systems .

Sodium Caproate in Solution Chemistry: Its interactions with amino acids highlight its role in modulating protein stability and solubility .

Citronellyl Caproate in Oncology : Its cytotoxicity positions it as a candidate for anticancer therapies, though sodium and methyl/ethyl derivatives lack this activity .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for sodium methyl-ethyl caproate, and how can purity be validated?

- Methodological Answer : this compound synthesis typically involves esterification of caproic acid derivatives with methyl and ethyl alcohols under acidic catalysis, followed by neutralization with sodium hydroxide. Purification via recrystallization or column chromatography is critical. Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation (>95% purity) and high-performance liquid chromatography (HPLC) for quantitative analysis. Ensure trace solvent removal via vacuum drying and report melting point consistency (±2°C) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is preferred for volatile derivatives, while HPLC coupled with mass spectrometry (LC-MS) is optimal for non-volatile or thermally labile forms. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. For environmental samples, solid-phase extraction (SPE) pre-concentration is advised to mitigate matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, hydration states, or isotopic impurities. Replicate analyses under standardized conditions (e.g., DMSO-d6 for NMR, KBr pellets for IR) are essential. Cross-validate with X-ray crystallography for absolute configuration clarity. Meta-analyses of published data should account for instrumental variations (e.g., magnetic field strength in NMR) .

Q. What experimental design considerations are critical for assessing this compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies using factorial design (pH 2–12, 25–60°C). Monitor degradation kinetics via UV-Vis spectroscopy or GC-MS. Include control groups with inert atmospheres (N2) to isolate oxidative pathways. For hydrolytic stability, use deuterated solvents to track proton exchange mechanisms. Statistical models (e.g., Arrhenius plots) predict shelf-life under storage conditions .

Q. How does this compound interact with microbial communities in anaerobic environments?

- Methodological Answer : Employ batch bioreactors with defined microbial consortia (e.g., Pseudomonas spp.) and this compound as the sole carbon source. Measure denitrification rates via nitrate/nitrite colorimetric assays and gas chromatography for N2O/CH4 emissions. Metagenomic profiling (16S rRNA sequencing) identifies taxa responsible for ester cleavage. Control for sodium ion effects by comparing with non-sodium caproate analogs .

Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis: optimize reaction time, temperature, and stoichiometry via design-of-experiments (DoE). Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Post-synthesis, employ lyophilization to standardize hydration states. Report lot-specific data (e.g., crystallinity via XRD) to contextualize experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.